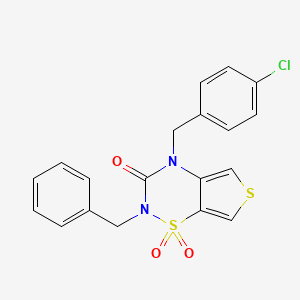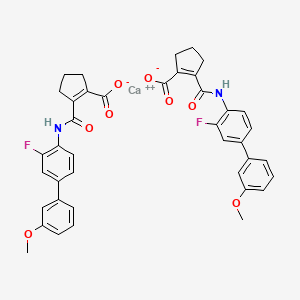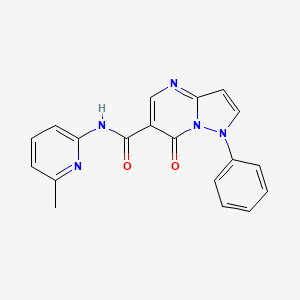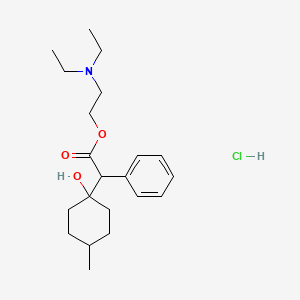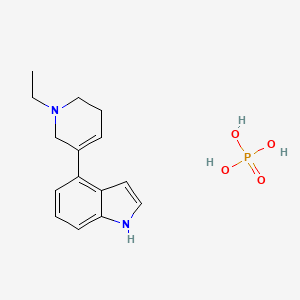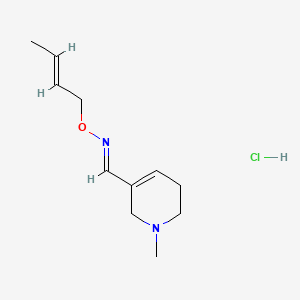
1-Methyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-2-butenyloxime hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-2-butenyloxime hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure and reactivity, making it a subject of interest in chemical research and industrial applications.
準備方法
The synthesis of 1-Methyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-2-butenyloxime hydrochloride involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Formation of the tetrahydropyridine ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the carboxaldehyde group: This step often involves oxidation reactions to introduce the aldehyde functionality.
Formation of the oxime: The aldehyde group is reacted with hydroxylamine to form the oxime.
Addition of the butenyloxime group: This step involves the reaction of the oxime with butenyl derivatives under specific conditions.
Formation of the hydrochloride salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.
化学反応の分析
1-Methyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-2-butenyloxime hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxime group to amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Methyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-2-butenyloxime hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its effects on biological pathways and potential as a drug candidate.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
作用機序
The mechanism of action of 1-Methyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-2-butenyloxime hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes or receptors: This can modulate their activity and influence biological processes.
Interacting with nucleic acids: This can affect gene expression and cellular functions.
Modulating oxidative stress: The compound may influence redox balance within cells, impacting various cellular pathways.
類似化合物との比較
1-Methyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-2-butenyloxime hydrochloride can be compared with other similar compounds, such as:
1-Methyl-1,2,3,6-tetrahydropyridine: Known for its neurotoxic effects and use in Parkinson’s disease research.
Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate: Used in organic synthesis and as a precursor for other compounds.
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: A piperidine derivative and dopaminergic neurotoxin used in neurological research.
The uniqueness of this compound lies in its specific structure and reactivity, which confer distinct properties and applications compared to these similar compounds.
特性
CAS番号 |
139886-26-3 |
|---|---|
分子式 |
C11H19ClN2O |
分子量 |
230.73 g/mol |
IUPAC名 |
(E)-N-[(E)-but-2-enoxy]-1-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)methanimine;hydrochloride |
InChI |
InChI=1S/C11H18N2O.ClH/c1-3-4-8-14-12-9-11-6-5-7-13(2)10-11;/h3-4,6,9H,5,7-8,10H2,1-2H3;1H/b4-3+,12-9+; |
InChIキー |
MBQYVWAACFLRSI-ALRXLZRNSA-N |
異性体SMILES |
C/C=C/CO/N=C/C1=CCCN(C1)C.Cl |
正規SMILES |
CC=CCON=CC1=CCCN(C1)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


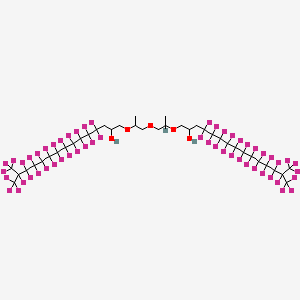
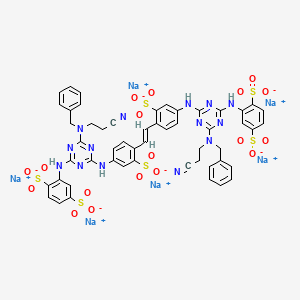
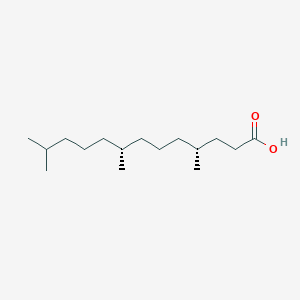
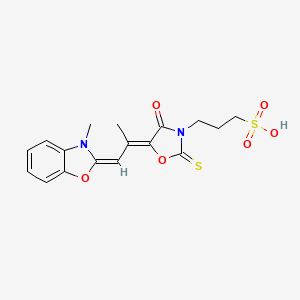
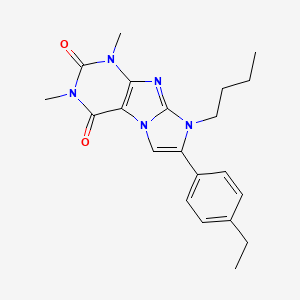
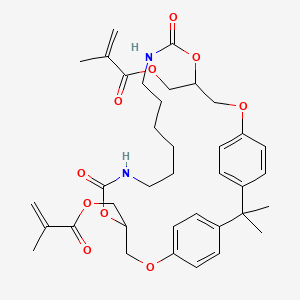
![1-[3-[[2-(dimethylaminomethyl)-3-bicyclo[2.2.1]hept-5-enyl]methoxymethyl]-2-bicyclo[2.2.1]hept-5-enyl]-N,N-dimethyl-methanamine; picric acid](/img/structure/B12752337.png)

